molecular formula C20H13FN4O2 B1684351 PD 169316 CAS No. 152121-53-4

PD 169316

Numéro de catalogue: B1684351
Numéro CAS: 152121-53-4
Poids moléculaire: 360.3 g/mol
Clé InChI: BGIYKDUASORTBB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le PD-169316 est un inhibiteur puissant et sélectif de la protéine kinase 38 activée par les mitogènes (MAPK). Ce composé est connu pour sa capacité à inhiber l'activité kinase de la p38 phosphorylée sans affecter les kinases en amont. Le PD-169316 a une formule moléculaire de C20H13FN4O2 et un poids moléculaire de 360,34 g/mol . Il est largement utilisé dans la recherche scientifique pour étudier le rôle de la p38 MAPK dans divers processus cellulaires, y compris la production de cytokines, l'apoptose et la réponse aux stimuli de stress .

Méthodes De Préparation

La synthèse du PD-169316 implique plusieurs étapes, en commençant par la préparation de la structure imidazole centrale. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

Le PD-169316 subit diverses réactions chimiques, notamment :

    Oxydation : Le groupe nitro du PD-169316 peut être réduit en un groupe amino dans des conditions spécifiques.

    Substitution : L'atome de fluor sur le cycle phényle peut être substitué par d'autres nucléophiles dans des conditions appropriées.

    Hydrolyse : Le cycle imidazole peut subir une hydrolyse en milieu acide ou basique.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents réducteurs tels que le dihydrogène et le palladium sur charbon pour la réduction, des nucléophiles tels que le méthylate de sodium pour la substitution, et des acides ou des bases pour l'hydrolyse . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la recherche scientifique

Le PD-169316 a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le PD-169316 exerce ses effets en inhibant sélectivement l'activité kinase de la p38 MAPK phosphorylée. Cette inhibition bloque les voies de signalisation en aval médiées par la p38 MAPK, conduisant à la suppression de la production de cytokines, de l'apoptose et d'autres réponses cellulaires aux stimuli de stress . Les cibles moléculaires du PD-169316 comprennent le site actif de la p38 MAPK, où il entre en compétition avec l'adénosine triphosphate (ATP) pour la liaison .

Applications De Recherche Scientifique

PD-169316 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK) . It has an IC50 value of 89 nM for p38 MAPK inhibition . Research suggests PD-169316 has potential applications in various scientific fields, including cancer research, neuroprotection, and stem cell research .

Scientific Research Applications

Cancer Research

  • Differentiation Therapy: PD169316 enhances the differentiation of acute promyelocytic leukemia (APL) cells when combined with other kinase inhibitors like triciribine (TCN) . The combination of PD169316 and TCN reduces the nuclear-to-cytoplasmic ratio and induces the expression of myelomonocytic markers . This combination may induce partial monocytic differentiation of cells .
  • Signaling Pathways: PD169316 inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells . It also affects signaling pathways in NB4 and HL-60 cells . While TCN and PD169316 can induce ERK phosphorylation, PD169316 inhibits p38 MAPK phosphorylation .
  • Cell Survival: PD169316 induces cell survival without impairing cell differentiation . It regulates genes such as fibroblast growth factor-5 and bcl-2 . Overexpression of bcl-2, a gene regulated by PD169316, can prevent cell death .
  • Cyclin D1 Inactivation: PD169316 blocks the reduction in cyclin D1 protein levels, which relates to the inactivation of cyclin D1/cyclin-dependent kinase 4 .

Neuroprotection

  • Alzheimer's Disease: In an amyloid β (Aβ) rat model of Alzheimer's disease, PD169316 decreased caspase-3 and the Bax/Bcl-2 ratio, which are indicative of apoptosis . This suggests a potential neuroprotective role against neuronal toxicity induced by Aβ .

Stem Cell Research

  • Embryonic Stem Cells: Co-treatment of embryonic bodies with retinoic acid and PD169316 does not have a significant additive effect . Inhibition of p38MAPK may be involved in the commitment of embryonic stem cells to a cardiac lineage .

Other Applications

  • SERT Phosphorylation: PD169316 decreases SERT phosphorylation in synaptosomes . It also reduces SERT proteins in the plasma membrane of synaptosomes after p38 MAPK inhibition .

Data Table

Effects of PD169316 on Gene Expression (based on RTQ-PCR experiments, 3 days after LIF withdrawal)

GeneEffect of PD169316
bcl-2Stimulated five-fold
fgf-5Repressed five-fold
bax-1Not modulated
cyp-26Not modulated
36B4 and hprt are control genes.

Case Studies

  • NB4 and HL-60 Cell Differentiation: In NB4 cells, the cytoplasmic area was enlarged with slight budding of the plasma membrane after PD169316 addition . The mean nuclear-to-cytoplasmic (N/C) ratio was significantly decreased with the combination of TCN and PD169316, indicating enhanced differentiation . In HL-60 cells, the cytoplasmic area increased after PD169316 addition, and the combination of PD169316 and TCN induced increased budding of the cells .
  • LIF Withdrawal-Induced Cell Death: PD169316 blocks Casp3 cleavage and reduces cell apoptosis. In the presence of PD169316, cell apoptosis was reduced to 7% compared to about 30% of cells dying by apoptosis after LIF withdrawal .

Cautions

  • When attributing cellular phenotypes to transforming growth factor (TGF) β signaling, caution should be used because PD169316 at 5 μM or higher can block TGFβ signaling activity .

Comparaison Avec Des Composés Similaires

Le PD-169316 est unique par sa grande sélectivité et sa puissance en tant qu'inhibiteur de la p38 MAPK. Les composés similaires comprennent :

    SB203580 : Un autre inhibiteur sélectif de la p38 MAPK avec une structure chimique différente.

    BIRB 796 : Un inhibiteur très puissant de la p38 MAPK avec un mécanisme d'action distinct.

    VX-702 : Un inhibiteur de la p38 MAPK avec des applications thérapeutiques potentielles dans les maladies inflammatoires.

Le PD-169316 se distingue par son inhibition spécifique de la p38 MAPK phosphorylée sans affecter les kinases en amont, ce qui en fait un outil précieux dans la recherche .

Activité Biologique

PD 169316 is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in various cellular processes, including inflammation, apoptosis, and cell differentiation. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anticancer therapies.

This compound functions primarily by inhibiting the p38 MAPK pathway, which is involved in the regulation of inflammatory cytokines. By blocking this pathway, this compound can modulate inflammatory responses and reduce apoptosis in various cellular contexts.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral properties, particularly against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. In a study involving suckling mice, this compound was shown to:

  • Reduce EV71 replication : The compound effectively inhibited viral replication.
  • Alleviate tissue damage : It minimized damage to tissues caused by the viral infection.
  • Inhibit inflammatory cytokine release : this compound reduced the levels of pro-inflammatory cytokines associated with EV71 infection, thus mitigating the severity of the disease .

Induction of Cell Differentiation

In addition to its antiviral effects, this compound has been investigated for its role in promoting cell differentiation. A notable study explored its combination with triciribine (TCN) in differentiating acute myeloid leukemia (AML) cells (NB4 and HL-60). Key findings included:

  • Enhanced differentiation markers : The combination treatment significantly increased the expression of myelomonocytic markers such as CD11b and CD11c.
  • Morphological changes : Cells treated with both agents exhibited notable changes in their nuclear-to-cytoplasmic ratio, indicative of differentiation.
  • Pathway activation : Microarray analyses revealed that the combination treatment activated pathways related to cytokine interactions, further supporting its role in inducing differentiation .

Table 1: Summary of Biological Activities of this compound

Activity Type Findings Reference
AntiviralInhibits EV71 replication; reduces tissue damage; decreases inflammatory cytokines.
Cell DifferentiationEnhances expression of differentiation markers in AML cells; induces morphological changes.
Cytokine ModulationReduces levels of pro-inflammatory cytokines in various experimental models.

Detailed Research Findings

  • Antiviral Efficacy Against EV71 : In a controlled study, this compound was administered to infected suckling mice, resulting in a significant decrease in viral load and associated tissue damage. This suggests its potential as an antiviral therapeutic agent .
  • Differentiation Induction in AML Cells : The combination of this compound with TCN was shown to significantly enhance differentiation in NB4 and HL-60 cells through flow cytometry and PCR analyses. The study highlighted the importance of p38 MAPK inhibition in promoting myeloid differentiation .
  • Impact on Cytokine Production : In vitro experiments indicated that this compound effectively reduced the production of several inflammatory cytokines, demonstrating its utility in inflammatory diseases as well as viral infections .

Propriétés

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIYKDUASORTBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042684
Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-53-4
Record name PD-169316
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD-169316
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17040
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8042684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-169316
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 169316
Reactant of Route 2
PD 169316
Reactant of Route 3
Reactant of Route 3
PD 169316
Reactant of Route 4
Reactant of Route 4
PD 169316
Reactant of Route 5
PD 169316
Reactant of Route 6
Reactant of Route 6
PD 169316

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.